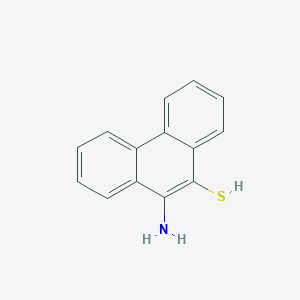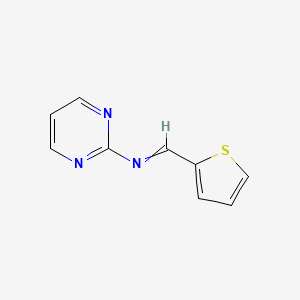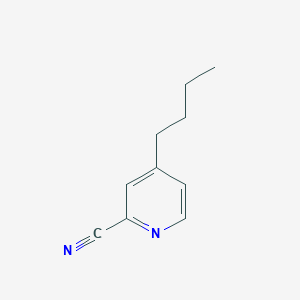![molecular formula C9H14N4O5 B12543899 Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid CAS No. 652148-34-0](/img/structure/B12543899.png)
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring with two keto groups and a carbamoyl group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid typically involves the reaction of piperazine derivatives with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)ethyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)butyl]carbamic acid
- Carbamoyl[2-(3,5-dioxopiperazin-1-yl)methyl]carbamic acid
Uniqueness
Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid is unique due to its specific structural features, such as the length of the propyl chain and the positioning of the carbamoyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
652148-34-0 |
|---|---|
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
carbamoyl-[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid |
InChI |
InChI=1S/C9H14N4O5/c1-5(2-13(8(10)16)9(17)18)12-3-6(14)11-7(15)4-12/h5H,2-4H2,1H3,(H2,10,16)(H,17,18)(H,11,14,15) |
InChI Key |
AYXVVBVFKWLKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C(=O)N)C(=O)O)N1CC(=O)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)


![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)

